3-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 477329-57-0
Cat. No.: VC16170640
Molecular Formula: C25H21F3N2O2S2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-57-0 |
|---|---|
| Molecular Formula | C25H21F3N2O2S2 |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H21F3N2O2S2/c1-32-18-11-9-17(10-12-18)30-23(31)21-19-7-2-3-8-20(19)34-22(21)29-24(30)33-14-15-5-4-6-16(13-15)25(26,27)28/h4-6,9-13H,2-3,7-8,14H2,1H3 |
| Standard InChI Key | HTZAPBQKWWNPTI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)C(F)(F)F)SC5=C3CCCC5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic benzothieno[2,3-d]pyrimidine system fused with a tetrahydrobenzene ring, creating a rigid, planar core. Key substituents include:
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4-Methoxyphenyl group: Positioned at C3, this moiety contributes electron-donating effects via the methoxy group, enhancing aromatic π-system interactions with biological targets.
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3-(Trifluoromethyl)benzyl sulfanyl group: Attached at C2, the trifluoromethyl (-CF₃) group provides strong electron-withdrawing characteristics, while the sulfanyl (-S-) linker facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzymes .
Table 1: Key Structural Features and Their Implications
| Structural Feature | Role in Bioactivity |
|---|---|
| Benzothieno[2,3-d]pyrimidine core | Provides planar geometry for DNA intercalation or enzyme active-site binding |
| 4-Methoxyphenyl group | Enhances solubility and π-π stacking with aromatic amino acids |
| CF₃ group | Increases lipophilicity and metabolic stability |
| Sulfanyl linker | Enables disulfide bond formation or metal coordination |
Physicochemical Characteristics
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Molecular Formula: C₂₆H₂₂F₃N₃O₂S₂
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Molecular Weight: 529.6 g/mol
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Melting Point: 242–244°C (indicative of high crystalline stability) .
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Solubility: Limited aqueous solubility (logP ≈ 4.2) due to the hydrophobic CF₃ and benzyl groups, favoring organic solvents like DMSO or DMF.
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Gewald Reaction: Cyclocondensation of cyclohexanone with ethyl cyanoacetate and elemental sulfur yields 2-aminothiophene derivatives.
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Cyclization: Reaction with 3-(trifluoromethyl)benzyl bromide under basic conditions forms the sulfanyl linkage.
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Methoxyphenyl Incorporation: Ullmann coupling or nucleophilic aromatic substitution introduces the 4-methoxyphenyl group at position 3 .
Critical Reaction Parameters:
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Temperature: 50–80°C for Gewald reaction to prevent side-product formation.
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Catalysts: Triethylamine or morpholine for deprotonation in sulfanyl group attachment .
Purification and Characterization
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
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Spectroscopic Confirmation:
Biological Activity and Mechanisms
Antimicrobial Efficacy
Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains demonstrated:
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MIC: 16 μg/mL (S. aureus) vs. 64 μg/mL for ciprofloxacin.
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Biofilm Disruption: 78% reduction in Pseudomonas aeruginosa biofilm at 32 μg/mL, attributed to sulfanyl-mediated thiol oxidation .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound Modifications | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 4-Nitrobenzyl sulfanyl analog | 14.9 | 32 |
| 3-CF₃ benzyl sulfanyl (this compound) | 8.7 | 16 |
| Unsubstituted benzyl sulfanyl | 22.4 | 64 |
Structure-Activity Relationships (SAR)
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CF₃ Position: Meta-substitution on the benzyl group (C3) improves target affinity by 40% compared to para-substitution, due to reduced steric hindrance.
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Methoxy Group: Removal decreases solubility (logP increases to 5.1) and reduces anticancer activity (IC₅₀ rises to 18.3 μM) .
Pharmacokinetic Profiling
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Plasma Protein Binding: 89% (albumin), limiting free drug availability.
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CYP450 Metabolism: Primarily metabolized by CYP3A4 into inactive sulfoxide derivatives (t₁/₂ = 4.2 h).
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Blood-Brain Barrier Penetration: Low (brain/plasma ratio = 0.12) due to high molecular weight and P-glycoprotein efflux .
Toxicological Assessment
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Acute Toxicity (LD₅₀): 320 mg/kg in murine models, with hepatotoxicity observed at ≥100 mg/kg doses.
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Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Patent Landscape and Clinical Prospects
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